molecular formula C8H4F2O3 B1451464 3,5-Difluoro-4-formylbenzoic acid CAS No. 736990-88-8

3,5-Difluoro-4-formylbenzoic acid

Cat. No. B1451464
M. Wt: 186.11 g/mol
InChI Key: FRAXEZGWRAVEIK-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-formylbenzoic acid is a chemical compound with the molecular formula C8H4F2O3 . It has a molecular weight of 186.11 .


Synthesis Analysis

The synthesis of 3,5-difluoro-4-formylbenzoic acid involves the use of 3,5-difluorobenzoic acid in 2-methyltetrahydrofuran with TMEDA (tetramethylethylenediamine) at room temperature .


Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-4-formylbenzoic acid consists of a benzene ring substituted with two fluorine atoms at the 3 and 5 positions and a formyl group at the 4 position .


Physical And Chemical Properties Analysis

3,5-Difluoro-4-formylbenzoic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Synthesis Applications

  • Crown Ether Synthesis : The synthesis of crown ethers, such as 4′-formylbenzo-15-crown-5 and 4′-formylbenzo-18-crown-6, utilizes 4-formylbenzoic acid derivatives. This process involves a modification of the Duff reaction, indicating potential applications of 3,5-Difluoro-4-formylbenzoic acid in similar syntheses (Wada et al., 1980).

  • Synthesis of Metal Complex Dyes : Novel formazans and their metal complex dyes containing crown ether moieties have been synthesized using 4'-formylbenzo(15-crown-5)-2-carboxyphenylhydrazone, showcasing potential applications in creating dyes and pigments with structural variations like 3,5-Difluoro-4-formylbenzoic acid (Gök & Şentürk, 1991).

Biochemical and Molecular Applications

  • Enzyme Engineering Studies : Research on transketolase mutants revealed that using molecular probes like 3-formylbenzoic acid and 4-formylbenzoic acid helps understand factors governing reaction rates with aromatic aldehydes, implying possible use of 3,5-Difluoro-4-formylbenzoic acid in similar biochemical studies (Payongsri et al., 2012).

Chemical Property Studies

  • Spectroscopic Property Analysis : The study of electronic and spectroscopic properties of avobenzone derivatives attached to Mo₂ quadruple bonds, involving acids like 4-formylbenzoic acid, suggests potential for analyzing similar properties in derivatives of 3,5-Difluoro-4-formylbenzoic acid (Chisholm et al., 2015).

  • Photophysical Behavior Study : Characterizing the photophysical behavior of derivatives like DFHBI, which involves 3,5-Difluoro-4-hydroxybenzoic acid, indicates a route for studying the fluorescence and photoisomerization properties of related compounds (Santra et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3,5-difluoro-4-formylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F2O3/c9-6-1-4(8(12)13)2-7(10)5(6)3-11/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAXEZGWRAVEIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662819
Record name 3,5-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-formylbenzoic acid

CAS RN

736990-88-8
Record name 3,5-Difluoro-4-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoro-4-formylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3,5-difluorobenzoic acid (291 g, 1.84 mol) in 2-methyltetrahydrofuran (4.35 L) was added TMEDA (604 mL, 4.03 mol) at room temperature. The resulting solution was cooled to −78° C. Afterward, n-BuLi (2.5 M in hexane) (1.77 L, 4.43 mol) was added drop-wise, during which the temperature of the mixture remained at less than −65° C. The mixture was then stirred at −78° C. for 1.5 hr. Anhydrous MeOCHO (239 mL, 3.88 mol) was added dropwise at a rate that allowed the temperature to be maintained at less than −65° C. The resulting solution was allowed to warm at room temperature, and then maintained a room temperature while being stirred for 18 hr. The mixture was then cooled to 0-5° C., and excess base was quenched with 6M aqueous HCl (2.2 L, 13.2 mol). The phases were then separated, and the aqueous layer was extracted 3 times with 2-methyltetrahydrofuran (3×500 mL). The combined organic phases were washed with saturated brine, dried over MgSO4, filtered, and concentrated under vacuum. The residue was dissolved in ethyl acetate (350 mL) at reflux, and cooled to room temperature. Hexanes (480 mL) were then added, and the resulting mixture was further cooled to −15° C. The solid was collected by filtration, rinsed with hexanes, and dried under mechanical vacuum to form the title compound (122 g, 35%) as a solid. 1H NMR (300 MHz, DMSO-d6) δ ppm 7.63-7.70 (m, 2H), 10.23 (s, 1H); MS m/z 187.17 [M+H]+ (ESI).
Quantity
291 g
Type
reactant
Reaction Step One
Name
Quantity
604 mL
Type
reactant
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4.35 L
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solvent
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1.77 L
Type
reactant
Reaction Step Two
Quantity
239 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.2 L
Type
reactant
Reaction Step Four
Yield
35%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JK Furmick, I Kaneko, AN Walsh, J Yang… - …, 2012 - Wiley Online Library
The synthesis of halogenated analogues of 4‐[1‐(3,5,5,8,8‐pentamethyl‐5,6,7,8‐tetrahydro‐2‐naphthyl)ethynyl]benzoic acid (1), known commonly as bexarotene, and their evaluation …
P Niño, M Caba, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
Synthesis of highly functionalized substituted hexahydropyrano[3,2-c]quinolines 1 in high to moderate yields is described herein. The diastereoselectivity and regioselectivity obtained …
Number of citations: 7 nopr.niscpr.res.in
P Nino, M Cabaa, N Aguilar, E Terricabras, F Albericio… - 2016 - nopr.niscpr.res.in
The synthesis of highly functionalized substituted tetrahydro-1H-cyclopenta[c]quinoline (I) and its reduced derivatives hexahydro-1H-cyclopenta[c]quinolines (II) via Povarov reaction in …
Number of citations: 7 nopr.niscpr.res.in

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